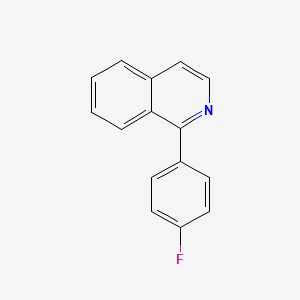
1-(4-Fluorophenyl)isoquinoline
Übersicht
Beschreibung
1-(4-Fluorophenyl)isoquinoline is a synthetic isoquinoline derivative . It is a fluorinated isoquinoline that has attracted widespread attention due to its unique characteristics such as biological activities and light-emitting properties . It is an important component of pharmaceuticals and materials .
Synthesis Analysis
The synthesis of 1-(4-Fluorophenyl)isoquinoline has been achieved through various methods. One approach involves the direct introduction of fluorine onto the isoquinoline ring . Another method involves the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring . A third approach involves the simultaneous installation of an isoquinoline framework and a fluorine substituent . Mao’s group reported the manganese-catalyzed coupling and cyclization of vinyl isocyanides and assorted arylhydrazines to synthesize 1-(4-Fluorophenyl)isoquinoline .Molecular Structure Analysis
1-(4-Fluorophenyl)isoquinoline is a hybrid compound with an isoquinoline framework and a fluorine substituent . Isoquinoline is a structural isomer of quinoline and possesses a nitrogen-containing heteroaromatics and benzene-ring-fused system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-(4-Fluorophenyl)isoquinoline include the direct introduction of fluorine onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .Wissenschaftliche Forschungsanwendungen
1. Crystal Structure and Molecular Interactions
A study by Choudhury, Nagarajan, and Row (2003) focused on the weak interactions in derivatives of 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline, including compounds similar to 1-(4-Fluorophenyl)isoquinoline. They explored the influence of organic fluorine in crystal packing through X-ray diffraction, revealing different modes of interactions, such as C-H...F and C-H...O, which result in altered molecular conformations (Choudhury, Nagarajan, & Row, 2003).
2. Fluorescent Probe Development
Sun et al. (2018) developed a two-photon fluorescent probe based on a compound structurally related to 1-(4-Fluorophenyl)isoquinoline for detecting 1, 4-dithiothreitol (DTT). This probe exhibited quick response, high selectivity, and was successfully employed in one- and two-photon imaging of DTT in HepG2 cells (Sun et al., 2018).
3. Antitumor Applications
Chou et al. (2010) synthesized and evaluated 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one monosodium phosphate (CHM-1-P-Na), a compound related to 1-(4-Fluorophenyl)isoquinoline. It demonstrated excellent antitumor activity in a SKOV-3 xenograft nude mice model and had effects on enzymes related to tumor cells (Chou et al., 2010).
4. DNA Binding and Photocleavage
Swavey and Wang (2015) studied a bimetallic Ru(II) complex bridged by a derivative of 1-(4-Fluorophenyl)isoquinoline. They found strong interactions with calf thymus DNA and observed complete photocleavage of the DNA when irradiated with low energy light, indicating potential applications in photodynamic therapy (Swavey & Wang, 2015).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN/c16-13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQQLQAYZXPOJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[{[Amino(imino)methyl]amino}(imino)methyl]amino}benzoic acid hydrochloride](/img/structure/B3275891.png)
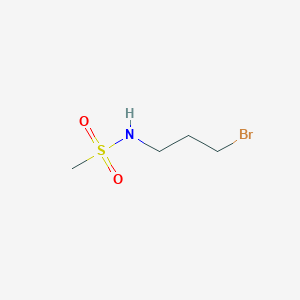

![(E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone](/img/structure/B3275908.png)

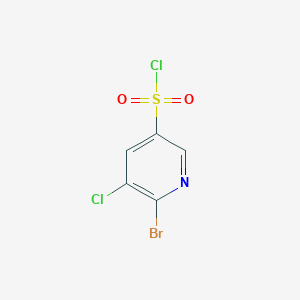
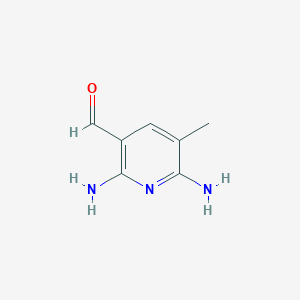
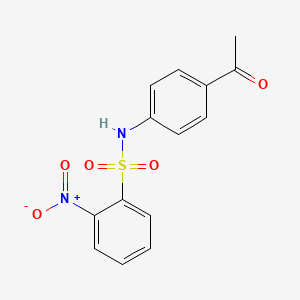
![7-[4-[(4-Acetylphenyl)carbamothioyl]piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B3275949.png)
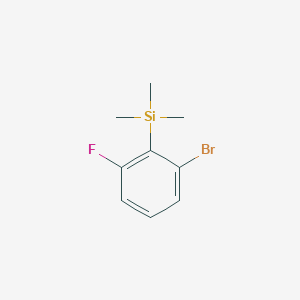
![[(3-Methylbutyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3275973.png)
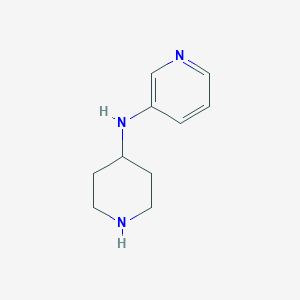

![Benzo[c]isothiazol-3-yl benzoate](/img/structure/B3275987.png)